molecular formula C12H19N3O2S B2829730 (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1353985-24-6

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

Cat. No.: B2829730
CAS No.: 1353985-24-6
M. Wt: 269.36
InChI Key: VTGKWFNROZPIAW-UHFFFAOYSA-N
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Description

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1353985-24-6) is a high-purity chemical building block primarily used in medicinal chemistry and pharmaceutical research . This compound belongs to a class of chemicals featuring a 6-methoxy-2-(methylthio)pyrimidin-4-yl group attached to a piperidine scaffold, a structure recognized for its relevance in developing novel therapeutic agents . Researchers value this compound as a key synthetic intermediate for exploring innovative cancer treatments. Its core structure is part of a significant research effort to develop potent and efficacious inhibitors targeting the Embryonic Ectoderm Development (EED) protein . The EED protein is a critical component of the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator that is a validated target for certain lymphomas and other cancers . Inhibiting EED offers a promising therapeutic strategy, potentially overcoming resistance to other anticancer therapies . As a versatile building block, this chemical enables researchers to synthesize and optimize potential drug candidates for preclinical studies. It is offered with a guaranteed purity of >98% to ensure consistency and reliability in experimental results . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-17-11-6-10(13-12(14-11)18-2)15-5-3-4-9(7-15)8-16/h6,9,16H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGKWFNROZPIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCCC(C2)CO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized and substituted with methoxy and methylthio groups.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then functionalized with a methanol group.

    Coupling Reaction: The pyrimidine and piperidine rings are coupled under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: To increase the reaction rate and selectivity.

    Solvents: To dissolve reactants and control the reaction environment.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol (CAS: 1404192-13-7)
  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.30 g/mol
  • Key Differences : The ethoxy (O–CH₂CH₃) group replaces the methoxy group at the 6-position, and the methylthio group is absent.
  • The absence of sulfur may reduce interactions with thiol-reactive binding sites .
Compound B : tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS: 1353966-92-3)
  • Molecular Formula : C₁₇H₂₈N₄O₃S
  • Molecular Weight : 384.49 g/mol
  • Key Differences: A tert-butyl carbamate group replaces the methanol moiety.
  • Implications : The carbamate acts as a protective group for amines, enhancing stability during synthesis. The increased molecular weight and steric bulk may reduce bioavailability compared to the parent compound .

Core Heterocycle Modifications

Compound C : 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS: 1353977-93-1)
  • Molecular Formula : C₁₀H₁₃N₃O₃S
  • Molecular Weight : 255.30 g/mol
  • Key Differences: The piperidine ring is replaced with a smaller azetidine (4-membered ring), and the methanol group is substituted with a carboxylic acid (–COOH).
  • The carboxylic acid enhances solubility but may limit blood-brain barrier penetration .
Compound D : [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol (CAS: 1094223-48-9)
  • Molecular Formula : C₁₀H₁₄ClN₃O
  • Molecular Weight : 243.70 g/mol
  • Key Differences : Pyridazine replaces pyrimidine, and a chlorine atom is introduced at the 6-position.
  • Implications: Pyridazine’s electron-deficient nature may alter π-π stacking interactions.

Functional Group Replacements

Compound E : {1-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol
  • Key Differences : The pyrimidine is fused with a pyrrole ring, and a triazole group is added.
  • Implications : The fused ring system enhances planar rigidity, improving binding to flat enzyme active sites (e.g., observed in SARS-CoV-2 NSP3 macrodomain inhibitors) .

Comparative Data Table

Compound Core Structure Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound Pyrimidine R₁=OCH₃, R₂=SCH₃ C₁₂H₁₉N₃O₂S 269.36 Medicinal chemistry, enzyme inhibition
Compound A Pyrimidine R₁=OCH₂CH₃, R₂=H C₁₂H₁₉N₃O₂ 237.30 Hydrophobicity studies
Compound B Pyrimidine R₁=OCH₃, R₂=SCH₃ C₁₇H₂₈N₄O₃S 384.49 Synthetic intermediate
Compound C Azetidine R=COOH C₁₀H₁₃N₃O₃S 255.30 Solubility enhancement
Compound D Pyridazine R=Cl C₁₀H₁₄ClN₃O 243.70 Electrophilic reactivity

Research Implications

  • Sulfur vs. Oxygen : The methylthio group in the target compound offers stronger hydrophobic interactions compared to ethoxy or methoxy groups, which is critical for binding to sulfur-recognizing domains (e.g., in antiviral targets) .
  • Ring Size : Piperidine (6-membered) vs. azetidine (4-membered) affects conformational entropy; smaller rings may restrict binding to flexible pockets .
  • Functional Groups: Methanol (–CH₂OH) balances hydrophilicity and permeability, whereas carboxylic acids (–COOH) favor solubility but limit CNS penetration .

Biological Activity

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C11_{11}H17_{17}N3_3O2_2S
  • Molecular Weight : 255.34 g/mol
  • CAS Number : 1353958-15-2

Synthesis

The synthesis of this compound has been detailed in various studies, typically involving the reaction of pyrimidine derivatives with piperidine under controlled conditions. The presence of the methoxy and methylthio groups is crucial for enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar pyrimidine and piperidine structures. For instance, one study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50_{50} values for these compounds ranged from 1.07 to 0.51 µg/mL, indicating potent inhibitory activity compared to standard treatments like 5-FU .

The proposed mechanism of action involves the inhibition of microtubule assembly, which is critical for cell division. This disruption leads to apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of such compounds. The following table summarizes key findings related to structural modifications and their corresponding biological activities:

Compound ModificationEffect on Activity
Addition of methoxy groupEnhanced solubility and bioavailability
Methylthio substitutionIncreased cytotoxicity against cancer cells
Piperidine ring presenceEssential for receptor binding

Case Studies

  • Case Study on MDA-MB-231 Cells :
    • Objective : Evaluate the cytotoxic effects of the compound.
    • Method : Cells were treated with varying concentrations (1 µM to 10 µM).
    • Results : Significant morphological changes and increased apoptosis were observed at concentrations above 1 µM, with caspase-3 activity enhanced by 1.33–1.57 times at 10 µM.
  • In Vivo Studies :
    • Animal models have shown that similar compounds can reduce tumor size significantly compared to controls, suggesting potential for further clinical development.

Q & A

Q. What stability studies are required for long-term storage?

  • Conditions :
  • Thermal Stability : Assess decomposition at 40°C over 30 days via TLC and HPLC.
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the pyrimidine ring .

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